acetic acid, tert-butyl N-(4-carbamimidoylbutyl)carbamate
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Overview
Description
Acetic acid; tert-butyl N-(4-carbamimidoylbutyl)carbamate is a compound that combines the properties of acetic acid and a carbamate derivative. This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The tert-butyl carbamate group is a common protecting group due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid; tert-butyl N-(4-carbamimidoylbutyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate acylating agent. One common method is the reaction of tert-butyl carbamate with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Acetic acid; tert-butyl N-(4-carbamimidoylbutyl)carbamate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the tert-butyl carbamate group, yielding the corresponding amine.
Oxidation: The compound can undergo oxidation reactions, particularly at the carbamate group, leading to the formation of various oxidized products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide) are commonly used for hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: The major product is the corresponding amine.
Oxidation: Various oxidized products depending on the specific oxidizing agent used.
Substitution: The major products are the substituted carbamate derivatives.
Scientific Research Applications
Acetic acid; tert-butyl N-(4-carbamimidoylbutyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Used in the development of drug candidates and as a building block for various therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid; tert-butyl N-(4-carbamimidoylbutyl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine group from unwanted reactions during synthetic processes. The tert-butyl carbamate group can be removed under mild acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used for similar purposes.
Carbobenzoxy (CBz) carbamate: Another common protecting group for amines, which can be removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used as a protecting group that can be removed under basic conditions.
Uniqueness
Acetic acid; tert-butyl N-(4-carbamimidoylbutyl)carbamate is unique due to its specific structure, which combines the properties of acetic acid and a carbamate derivative. This combination provides stability and ease of removal, making it highly useful in various synthetic applications .
Properties
Molecular Formula |
C12H25N3O4 |
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Molecular Weight |
275.34 g/mol |
IUPAC Name |
acetic acid;tert-butyl N-(5-amino-5-iminopentyl)carbamate |
InChI |
InChI=1S/C10H21N3O2.C2H4O2/c1-10(2,3)15-9(14)13-7-5-4-6-8(11)12;1-2(3)4/h4-7H2,1-3H3,(H3,11,12)(H,13,14);1H3,(H,3,4) |
InChI Key |
FKAMORKRHQMDFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)NCCCCC(=N)N |
Origin of Product |
United States |
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